PHA-690509

Übersicht

Beschreibung

PHA690509 ist eine niedermolekulare Verbindung, die für ihre inhibitorischen Wirkungen auf die Cyclin-abhängige Kinase 2 (CDK2) bekannt ist. Die Verbindung hat eine Summenformel von C17H21N3O2S und ein Molekulargewicht von 331,43 g/mol .

Herstellungsmethoden

Die Synthese von PHA690509 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring wird durch Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen synthetisiert.

Anbindung der Acetamidophenylgruppe: Die Acetamidophenylgruppe wird durch eine Kupplungsreaktion eingeführt.

Finale Assemblierung: Die endgültige Verbindung wird durch die Kombination des Thiazolrings und der Acetamidophenylgruppe unter kontrollierten Bedingungen zusammengesetzt

Wissenschaftliche Forschungsanwendungen

PHA690509 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Als Inhibitor der Cyclin-abhängigen Kinase 2 wurde PHA690509 hinsichtlich seines Potenzials untersucht, die Proliferation von Krebszellen zu hemmen und Apoptose zu induzieren

Virologie: Die Verbindung hat sich als vielversprechend erwiesen, die Replikation des Zika-Virus zu hemmen, was sie zu einem potenziellen Kandidaten für antivirale Therapien macht

Neurowissenschaften: PHA690509 wurde auf seine Auswirkungen auf die neuronale Hemmung untersucht, insbesondere durch seine Interaktion mit GABA-Rezeptoren und Ionenkanälen.

Wirkmechanismus

PHA690509 entfaltet seine Wirkung hauptsächlich durch die Hemmung der Cyclin-abhängigen Kinase 2. Diese Hemmung stört den Zellzyklus, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Zusätzlich hemmt die Verbindung die Caspase-3-Aktivität, die eine Rolle im apoptotischen Pathway spielt . Im Kontext von Virusinfektionen hemmt PHA690509 die Replikation des Zika-Virus, indem es spezifische virale Proteine und Pathways angreift .

Wirkmechanismus

Target of Action

PHA-690509 is a cyclin-dependent kinase inhibitor (CDKi) . Cyclin-dependent kinases (CDKs) are crucial for regulating cellular processes and normal brain development .

Mode of Action

This compound inhibits CDK2, a subtype of CDK . By inhibiting CDK2, this compound can disrupt the normal cell cycle, thereby affecting the replication of viruses within the cell . It also inhibits caspase-3 activity , which is a protein that causes brain cell death when infected by a virus .

Biochemical Pathways

This compound affects the pathways involving CDK2 and caspase-3. CDK2 is usually involved in the regulation of cellular processes and normal brain development . The zika virus can negatively affect this process . Caspase-3, on the other hand, is a protein that causes brain cell death when infected by a virus .

Pharmacokinetics

As a small molecule drug , it is expected to have good bioavailability and distribution. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

This compound has been identified as reducing neuronal cell death caused by Zika virus infection . It is effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells .

Biochemische Analyse

Biochemical Properties

PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .

Cellular Effects

This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .

Metabolic Pathways

This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle

Vorbereitungsmethoden

The synthesis of PHA690509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions.

Attachment of the Acetamidophenyl Group: The acetamidophenyl group is introduced through a coupling reaction.

Final Assembly: The final compound is assembled by combining the thiazole ring and the acetamidophenyl group under controlled conditions

Analyse Chemischer Reaktionen

PHA690509 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

PHA690509 ist einzigartig in seiner Doppelfunktion als Inhibitor der Cyclin-abhängigen Kinase 2 und als antivirales Mittel. Ähnliche Verbindungen umfassen:

PHA533533: Ein weiterer Inhibitor der Cyclin-abhängigen Kinase mit ähnlichen Anwendungen in der Krebsforschung.

PHA767491: Eine Verbindung mit einer breiteren Kinase-Hemmung, die in verschiedenen Forschungsstudien eingesetzt wird.

PHA793887: Bekannt für seine potente inhibitorische Wirkung auf mehrere Cyclin-abhängige Kinasen

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Spezifität und Bandbreite der Zielstrukturen, was PHA690509 zu einem einzigartigen und wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Eigenschaften

CAS-Nummer |

492445-28-0 |

|---|---|

Molekularformel |

C17H21N3O2S |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |

InChI-Schlüssel |

NFSKEXQRNDSSAN-NSHDSACASA-N |

SMILES |

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |

Kanonische SMILES |

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PHA-690509; PHA 690509; PHA690509 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA-690509?

A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of this compound using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

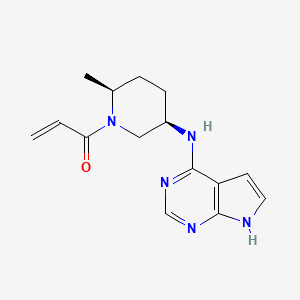

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)

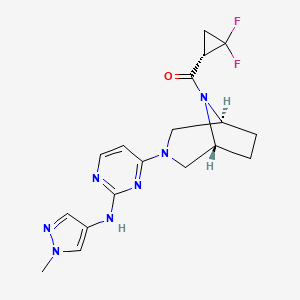

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)